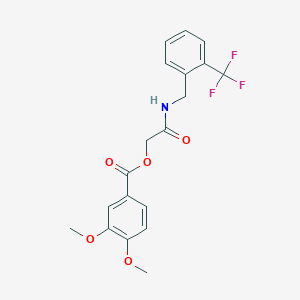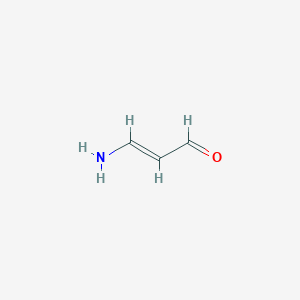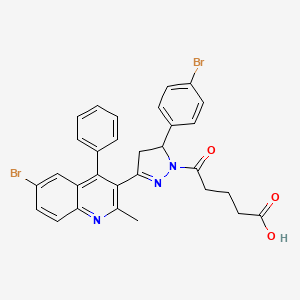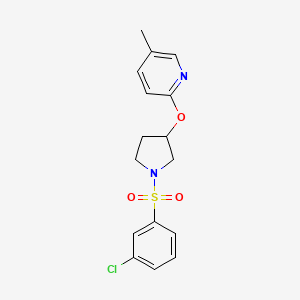
Ethyl 3-phenylbutanoate
Übersicht
Beschreibung
Ethyl 3-phenylbutanoate is a chemical compound with the CAS Number: 62690-29-3 . It has a molecular weight of 192.26 and its molecular formula is C12H16O2 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a benzene ring) attached to a butanoate ester group . The InChI code for this compound is 1S/C12H16O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 253.2±9.0 °C at 760 mmHg . The compound has a molar refractivity of 56.1±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds . Its ACD/LogP value is 3.14 .Wissenschaftliche Forschungsanwendungen
Asymmetric Bioreduction
Ethyl 3-phenylbutanoate is used in the asymmetric bioreduction process. Research by (Milagre et al., 2006) demonstrated that Saccharomyces cerevisiae immobilized in calcium alginate beads with double gel layers achieved high chemical yield and enantio- and diastereoselectivity in the reduction of ethyl 3-halo-2-oxo-4-phenylbutanoate.
Biocatalyst in Drug Synthesis
Ethyl (R)-2-hydroxy-4-phenylbutanoate, a derivative of this compound, is an important intermediate for synthesizing angiotensin-converting enzyme inhibitors like enalapril and lisinopril. (Zhao Jin-mei, 2008) and (Ni et al., 2013) explore its synthesis through biocatalytic methods.
Microbial Enantioselective Reduction
Different microorganisms were used for the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate to various isomers. Research by (Lacerda et al., 2006) identified specific yeast strains that achieved high enantiomeric excess in producing these isomers.
Chemical Synthesis and Psychotropic Activity
This compound derivatives have been synthesized for exploring their psychotropic activities. (Grigoryan et al., 2011) synthesized ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate to study its use in the synthesis of benzo[h]quinazolines.
Enzymatic Resolution
In the study of enzymatic processes, ethyl 3-hydroxy-3-phenylpropanoate, a related compound, was used to study enzymatic hydrolysis under ultrasound, as seen in the research by (Ribeiro et al., 2001).
Eigenschaften
IUPAC Name |
ethyl 3-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPWEMZQXWYDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B2747909.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2747911.png)
![rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2747913.png)



![(13E)-Spiro[11-oxa-3,18-diazatricyclo[16.5.0.05,10]tricosa-5,7,9,13-tetraene-16,3'-azetidine]-4,17-dione;2,2,2-trifluoroacetic acid](/img/structure/B2747917.png)
![2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2747918.png)
![N-[[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]oxirane-2-carboxamide](/img/structure/B2747920.png)
![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2747921.png)


